N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline
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Overview
Description
N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with a difluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base . This method is attractive due to its operational simplicity and the stability of the carbene surrogate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A structurally similar compound with two methyl groups attached to the nitrogen atom.
N-ethyl-N-methylaniline: Another similar compound with an ethyl and a methyl group attached to the nitrogen atom.
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: A compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-6-4-10(5-7-11)15-8-9-2-1-3-9/h4-7,9,12,15H,1-3,8H2 |
InChI Key |
YLBNYLPAOCYHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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